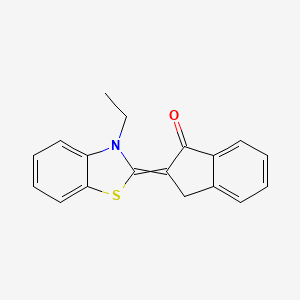
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 3-ethyl-1,3-benzothiazol-2(3H)-one with an appropriate indanone derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the indanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-1,3-benzothiazol-2(3H)-one
- 3-Methyl-1,3-benzothiazol-2(3H)-one
- 6-Bromo-3-ethyl-1,3-benzothiazol-2(3H)-one
Uniqueness
2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines the benzothiazole and indanone moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
293329-20-1 |
|---|---|
Fórmula molecular |
C18H15NOS |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-(3-ethyl-1,3-benzothiazol-2-ylidene)-3H-inden-1-one |
InChI |
InChI=1S/C18H15NOS/c1-2-19-15-9-5-6-10-16(15)21-18(19)14-11-12-7-3-4-8-13(12)17(14)20/h3-10H,2,11H2,1H3 |
Clave InChI |
JJMLIWLLMFGBHX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=C3CC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
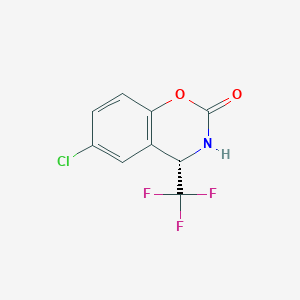
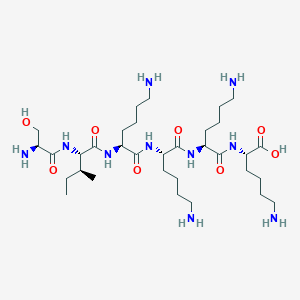
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
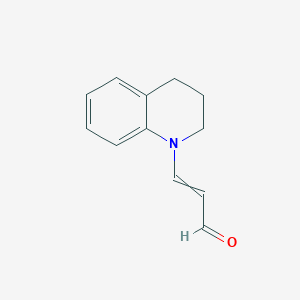


![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)


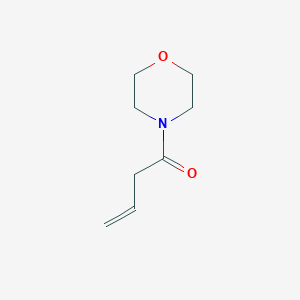


![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
